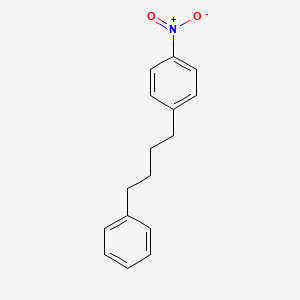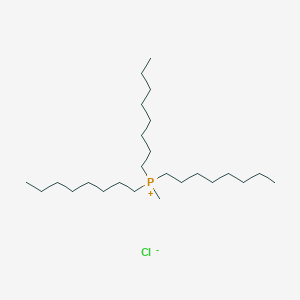
Carbamic acid;3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid;3-methoxyphenol: is a compound that combines the properties of carbamic acid and 3-methoxyphenol. 3-Methoxyphenol, a phenolic compound, is structurally similar to phenol but has a methoxy-substituent attached to the third position . This compound is significant in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, yielding ammonium carbamate ([NH₄][NH₂CO₂]) . For 3-methoxyphenol, one common method involves the methylation of o-catechol using potash and dimethyl sulfate .
Industrial Production Methods: Industrial production of carbamic acid derivatives often involves bubbling CO₂ through solutions of the corresponding amine in solvents like DMSO or supercritical CO₂ . For 3-methoxyphenol, industrial methods may include the extraction from natural sources like guaiacum or synthetic production through chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid undergoes various reactions, including:
Deprotonation: Yields carbamate anions (RR’NCOO⁻).
Esterification: Forms carbamate esters like methyl carbamate (H₂N-C(=O)-OCH₃).
3-Methoxyphenol can undergo:
Oxidation: Forms quinones.
Substitution: Reacts with halides to form ethers.
Common Reagents and Conditions:
Carbamic Acid: Reagents include CO₂ and NH₃, with conditions requiring low temperatures.
3-Methoxyphenol: Reagents include dimethyl sulfate and potash, with conditions involving methylation reactions.
Major Products:
Carbamic Acid: Ammonium carbamate and carbamate esters.
3-Methoxyphenol: Various ethers and quinones.
Aplicaciones Científicas De Investigación
Chemistry: Carbamic acid derivatives are used in the synthesis of pharmaceuticals and agrochemicals . 3-Methoxyphenol is a precursor for flavoring agents and fragrances .
Biology: Carbamic acid plays a role in the formation of carbamoyl phosphate, a key intermediate in the urea cycle . 3-Methoxyphenol is involved in the production of vanillin, a significant flavoring agent .
Medicine: Carbamic acid derivatives are used in the development of drugs like methocarbamol, a muscle relaxant . 3-Methoxyphenol derivatives have potential therapeutic applications due to their antioxidant properties .
Industry: Carbamic acid is used in the production of polymers and resins . 3-Methoxyphenol is used in the synthesis of various industrial chemicals .
Mecanismo De Acción
Carbamic Acid: Carbamic acid exerts its effects through the formation of carbamate anions, which can interact with various enzymes and proteins . It is involved in the inhibition of beta-lactamase, an enzyme produced by bacteria .
3-Methoxyphenol: 3-Methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them . It also interacts with various enzymes involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Formamide: Similar to carbamic acid but lacks the carboxyl group.
Dithiocarbamate: Contains sulfur instead of oxygen in the carbamate group.
Carbonic Acid: Similar structure but with two hydroxyl groups instead of one amino group.
Urea: Contains two amino groups instead of one.
Ethyl Carbamate: An ester of carbamic acid.
Uniqueness: Carbamic acid is unique due to its dual nature as both an amine and a carboxylic acid . 3-Methoxyphenol is unique due to its methoxy-substituent, which imparts distinct chemical properties compared to other phenols .
This comprehensive overview highlights the significance of carbamic acid;3-methoxyphenol in various scientific and industrial fields
Propiedades
Número CAS |
37547-27-6 |
|---|---|
Fórmula molecular |
C8H11NO4 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
carbamic acid;3-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH3NO2/c1-9-7-4-2-3-6(8)5-7;2-1(3)4/h2-5,8H,1H3;2H2,(H,3,4) |
Clave InChI |
LDVSMNMTDUJNRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)O.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
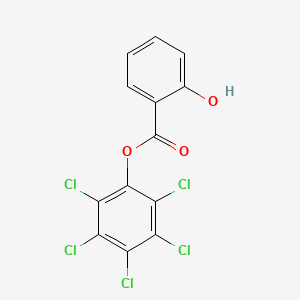

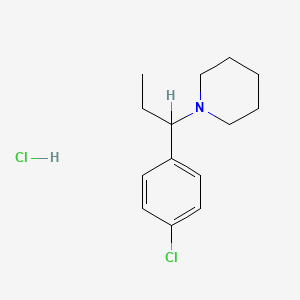
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
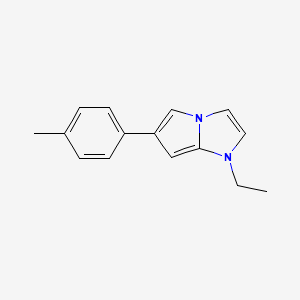
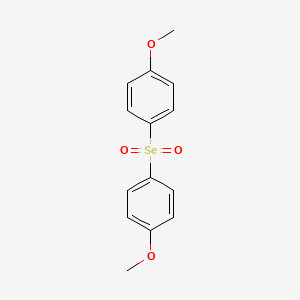
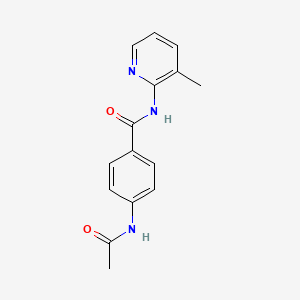
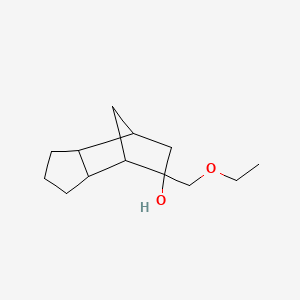
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
